Home > Products > Screening Compounds P132588 > N-(4-BROMO-2-CHLOROPHENYL)-N'-(4-METHYL-2-PYRIDYL)UREA
N-(4-BROMO-2-CHLOROPHENYL)-N'-(4-METHYL-2-PYRIDYL)UREA -

N-(4-BROMO-2-CHLOROPHENYL)-N'-(4-METHYL-2-PYRIDYL)UREA

Catalog Number: EVT-5531108
CAS Number:
Molecular Formula: C13H11BrClN3O
Molecular Weight: 340.60 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dichlorobis[N-(4-methyl-2-pyridinyl)acetamide]copper(II)

  • Compound Description: This compound is a copper(II) complex synthesized and characterized using X-ray analysis. []
  • Relevance: This complex shares the N-(4-methyl-2-pyridinyl)acetamide moiety with the target compound, N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea. The presence of the 4-methyl-2-pyridinyl group linked to a nitrogen atom creates a structural similarity between the two compounds. []

2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide

  • Compound Description: This compound features a coumarin ring system linked to a propanamide group. Its crystal structure is stabilized by N—H⋯O hydrogen bonds. []
  • Relevance: Although this compound differs significantly in structure from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, it highlights the relevance of amide functionalities and halogen substitutions within the context of the provided research papers. []

N-(4-Bromo-2-(1H-tetrazol-5-yl)-phenyl)-N′-(3′-trifluoromethylphenyl)urea (NS3623)

  • Compound Description: NS3623 is a compound with the ability to activate human ether-a-go-go-related gene (HERG1) potassium channels, potentially acting as a novel antiarrhythmic agent. []
  • Relevance: This compound shares the urea core structure with N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, highlighting the importance of the urea moiety in various biological contexts within the provided research papers. []

4-Bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe)

  • Compound Description: 25B-NBOMe is an N-benzyl phenethylamine derivative associated with severe intoxication. Its detection and quantification are possible via high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). []
  • Relevance: Although structurally distinct from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, this compound emphasizes the significance of bromo and methoxy substitutions in biological activity, particularly within the realm of psychoactive substances. []

N-(4-methyl-2-pyridyl)-p-chlorophenylsuccinimide

  • Compound Description: This compound exhibits conformational isomerism due to phenyl- and pyridyl-ring rotations. []
  • Relevance: The presence of the 4-methyl-2-pyridyl substituent in this compound directly relates it to N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, emphasizing the recurrence of this specific substituent in the analyzed research papers. []

N-(4-Bromo-2-nitrophenyl)-N-methyl-N'-(quinolin-4-ylmethylene)hydrazine

  • Compound Description: This compound is non-planar, featuring a quinoline ring system and a substituted phenyl ring. []
  • Relevance: While this compound is structurally distinct from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, it underscores the recurring presence of halogen-substituted phenyl and nitrogen-containing heterocyclic ring systems within the analyzed research papers. []
  • Compound Description: This series of compounds exhibits inhibitory properties against α-glucosidase and/or α-amylase activities, with some members showing dual activity. They also possess moderate cytotoxicity against cancer cell lines and display moderate to strong antioxidant capabilities. []
  • Relevance: While the core structure differs, the presence of halogen substituents, particularly bromine and iodine, in these compounds is notable due to their presence in N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea. This emphasizes the significance of halogen substitutions in influencing biological activity and pharmacological properties. []
  • Compound Description: These novel ligands selectively and irreversibly bind to "peripheral" type benzodiazepine receptors (PBR) with nanomolar affinity. The R-(-) stereoisomer exhibits higher potency than its S-(+) counterpart, highlighting the presence of stereoselectivity. []
  • Relevance: Although structurally diverse from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, these ligands underscore the importance of exploring various substituents and stereochemical configurations in drug design, as they can significantly impact binding affinity and pharmacological properties. []

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

  • Compound Description: This orally active CCR5 antagonist shows potential in treating HIV infection. Its practical synthesis involves a Suzuki−Miyaura reaction and avoids chromatographic purification. []
  • Relevance: Although structurally distinct from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, it highlights the significance of synthesizing complex molecules with specific pharmacological targets, potentially paving the way for novel therapeutic interventions. []

Dibrom­{4-bromo-2-[(3-dimethyl­amino­propyl­imino)meth­yl]phenolato}zinc(II)

  • Compound Description: This mononuclear zinc(II) complex features a tetrahedral geometry around the Zn(II) atom, coordinated by a Schiff base ligand and two bromine atoms. []
  • Relevance: This compound, similar to others mentioned, showcases the recurrent use of bromine substituents and their potential role in influencing coordination chemistry and complex formation. Although the core structure differs from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, the presence of bromine as a common structural element is notable. []

4-Bromo-2- [(3-methypyridin-2-ylimino)methyl]phenol

  • Compound Description: This Schiff base compound, synthesized and characterized using X-ray diffraction, exhibits moderate antimicrobial properties. []
  • Relevance: Structurally, this compound resembles N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea due to the presence of a bromo-substituted aromatic ring and a methylpyridine moiety. The shared structural features suggest potential similarities in their chemical reactivity and potential biological activities. []

N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-n-methyl-2-[4-(2-pyridinyl) phenyl] acetamide mesylate monohydrate

  • Compound Description: This compound, along with its mesylate monohydrate salt, demonstrates improved synthesis, long-term stability, and release kinetics compared to its predecessors, making it a promising candidate for pharmaceutical applications. []
  • Relevance: This compound emphasizes the relevance of pyridine rings and sulfonamide groups within medicinal chemistry, highlighting the exploration of various heterocycles and functional groups in drug development. While structurally different from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, the presence of similar structural motifs suggests a potential overlap in their pharmacological profiles. []

4-[(5-Bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide–4-bromo-2-[(E)-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}iminio)methyl]phenolate [0.61 (7)/0.39 (7)]

  • Compound Description: This Schiff base derives from 5-bromosalicylaldehyde and sulfamethazine. It exists as a mixture of enol and zwitterionic forms in the crystal structure. []
  • Relevance: This compound's structure highlights the use of bromine substituents on aromatic rings and the presence of sulfonamide moieties, drawing parallels to structural elements found in N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea and suggesting potential similarities in their chemical behavior. []

4-(Tribromomethyl)-4-methyl-2,5-cyclohexadienone and Its Derivatives

  • Compound Description: These dienones undergo radical cyclization and ring expansion reactions when exposed to light in the presence of amines, producing tropones. The reactions involve photoinduced electron transfer processes. []
  • Relevance: Although structurally distinct from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, the photochemical reactions of these dienones demonstrate the reactivity of bromine substituents, particularly in radical-mediated processes. Understanding such reactivity patterns can be insightful when considering potential metabolic pathways or degradation processes for compounds containing similar halogen substituents. []

[Co(C11H15BrN2O)2][NO3]2

  • Compound Description: This cobalt(II) complex, characterized using X-ray diffraction, features a tetrahedral coordination geometry around the cobalt ion. [, ]
  • Relevance: This compound, although structurally different from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, underscores the importance of transition metal complexes and their potential applications in various fields, including catalysis and materials science. [, ]

N-(4-Chlorophenyl)-N′-hydroxyguanidine

  • Compound Description: This compound is oxidized to N-(4-chlorophenyl)urea and nitric oxide by photoexcited iron porphyrins in a radical-type autoxidation mechanism. []
  • Relevance: The presence of a chlorophenyl group in this compound is structurally reminiscent of the bromochlorophenyl moiety in N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea. This structural similarity suggests potential similarities in their reactivity towards oxidation and potential metabolic pathways. []

3‐isopropyl 4‐(2‐chlorophenyl)‐1,4‐dihydro‐1‐ethyl‐2‐methyl‐pyridine‐3,5,6‐tricarboxylate (W1807)

  • Compound Description: W1807 is a potent allosteric inhibitor of glycogen phosphorylase a, particularly in its T-state conformation. It binds to the allosteric site, inducing significant conformational changes and inhibiting the enzyme's activity. []
  • Relevance: Although structurally dissimilar to N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, W1807 exemplifies the concept of allosteric inhibition and the potential of small molecules to modulate enzyme activity by binding to sites distinct from the active site. This highlights the importance of considering allosteric interactions in drug discovery and exploring compounds that target allosteric sites for therapeutic purposes. []

(E)-4-Bromo-2-methylbut-2-en-4-olide

  • Compound Description: This compound forms unexpectedly during the photochemical bromination of methyl (E)-2-methylbut-2-enoate with N-bromosuccinimide. []
  • Relevance: The formation of this lactone highlights the potential for unexpected side reactions during bromination, particularly under photochemical conditions. While structurally dissimilar to N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, it emphasizes the need to consider potential side reactions and optimize reaction conditions when working with similar substrates. []

2-(6-bromo-2,3-dioxoindolin-1-yl)-N-substituted phenylacetamide Derivatives

  • Compound Description: This series of compounds exhibit anticonvulsant and antidepressant activities. []
  • Relevance: This series emphasizes the exploration of different substituents on the phenylacetamide moiety to optimize biological activity. The presence of a bromine substituent in these compounds is notable, as it is also present in N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, suggesting a potential role for bromine in influencing pharmacological properties within this chemical space. []

2-(4-substitutedphenyl)-2-(N-methyl-N-4-substitutedbenzamido) acetic acids

  • Compound Description: These compounds, when treated with acetic anhydride and 2-nitromethylene thiazolidine, undergo unexpected Dakin-West type reactions and autoxidation, leading to the formation of various products. []
  • Relevance: While structurally distinct from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, the unexpected reactivity of these compounds highlights the complexities of organic reactions and the importance of carefully evaluating reaction outcomes. []

4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB38065)

  • Compound Description: This potent cytotoxic agent targets nicotinamide phosphoribosyltransferase (Nampt). Optimization efforts have focused on enhancing its biochemical and cellular Nampt activity and cytotoxicity. []
  • Relevance: Though structurally different from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, CB38065 underscores the significance of structure-activity relationship studies in drug discovery, emphasizing the importance of systematically modifying chemical structures to optimize desired biological activities. []

4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol

  • Compound Description: This compound is nearly planar and forms intermolecular C—H⋯π interactions in its crystal structure. []
  • Relevance: While structurally different from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, this compound highlights the importance of intermolecular interactions in influencing the solid-state packing of molecules, which can have implications for their physical properties and potential applications. []

N-Hexyl-2-Methyl-4-Methoxyaniline and N-Methyl-N-(4-Chlorophenyl)Aniline

  • Compound Description: These aniline derivatives are synthesized via palladium-catalyzed amination reactions. []
  • Relevance: Although structurally distinct from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, these compounds highlight the utility of palladium-catalyzed reactions in forming carbon-nitrogen bonds, which are essential transformations in organic synthesis, particularly in medicinal chemistry for the preparation of drug-like molecules. []

2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues

  • Compound Description: These compounds are potential positron emission tomography imaging agents for nicotinic acetylcholine receptors (nAChR), exhibiting high affinities and greater lipophilicity compared to existing tracers. []
  • Relevance: Though structurally different from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, these analogues underscore the significance of developing compounds with tailored properties for specific applications, in this case, PET imaging. Their high affinities and enhanced lipophilicity make them promising candidates for improved nAChR visualization. []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: DU 125530 is a selective, silent 5-HT(1A) receptor antagonist under clinical development for treating anxiety and mood disorders. It exhibits high occupancy of human brain 5-HT(1A) receptors at well-tolerated doses. []
  • Relevance: Although structurally dissimilar to N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, DU 125530 highlights the importance of targeting specific receptor subtypes in drug development, as different subtypes can mediate distinct physiological processes. Its development as a potential therapeutic for anxiety and mood disorders underscores the ongoing search for novel pharmacological treatments for these conditions. []
  • Compound Description: These Schiff bases, synthesized and characterized, show antimicrobial activity. Their metal complexes with Cu(II), Co(II), and Ni(II) ions were studied potentiometrically, demonstrating their potential as ligands in coordination chemistry. []
  • Relevance: Although structurally different from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, these Schiff bases emphasize the importance of exploring various aromatic substitutions and their influence on biological activity. Their ability to form metal complexes further highlights the significance of coordination chemistry in influencing the properties and potential applications of organic compounds. []

4-Bromo-2-[(phenylimino)methyl]phenol

  • Compound Description: This nearly planar compound features an intramolecular O—H⋯N hydrogen bond. []
  • Relevance: While structurally different from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, it emphasizes the recurrent use of bromine substituents and their potential impact on molecular conformation and crystal packing. []

2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone

  • Compound Description: This spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'-(2H)-tetrone derivative is a potent aldose reductase inhibitor (ARI) with exceptional oral potency in animal models of diabetic complications. Its development stemmed from structure-activity relationship studies and optimization efforts based on existing ARIs like ponalrestat and zopolrestat. []
  • Relevance: Although structurally different from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, it highlights the success of structure-based drug design and the importance of understanding structure-activity relationships in developing effective therapeutics for various diseases. This compound's development showcases the power of leveraging existing knowledge and chemical scaffolds to create novel drug candidates. []

N-(4-Chlorophenyl)-N'-methyl-N'methoxyurea (Monolinuron)

  • Compound Description: Monolinuron is metabolized differently in isolated perfused chicken liver compared to in vivo studies in laying hens. It undergoes various transformations, including N-demethylation, N-demethoxylation, and hydroxylation, leading to different metabolite profiles depending on the experimental system. []
  • Relevance: While structurally different from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, Monolinuron highlights the complexities of drug metabolism and the potential for different metabolic pathways to operate in vitro and in vivo. []
  • Compound Description: This series of compounds has been studied computationally (AM1) and experimentally to understand their protonation behavior, methylation-hydrolysis, and other chemical transformations. []
  • Relevance: Although structurally different from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, these studies highlight the importance of combining computational and experimental approaches to understand the reactivity and behavior of organic molecules, which is crucial in drug design, materials science, and other chemical disciplines. []

4-Bromo-2-((E)-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}iminiomethyl)phenolate

  • Compound Description: This Schiff base ligand, derived from 5-bromosalicylaldehyde and sulfisoxazole, exists as a zwitterion in its crystal structure. []
  • Relevance: While structurally different from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, this compound underscores the significance of considering tautomeric forms and zwitterionic structures when analyzing the properties and behavior of organic molecules. []

[5-(benzyloxy)-4-oxo-4H-pyran-2-yl]methyl-2-bromo-2-methylpropanoate

  • Compound Description: This novel nano-initiator, containing a kojic acid moiety, facilitates atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate. []
  • Relevance: Although structurally different from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, this compound highlights the use of bromine-containing compounds in polymer chemistry, showcasing their versatility in various chemical applications. []

N-[(1S,2S)-3-(4-Chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364)

  • Compound Description: MK-0364 is a novel, acyclic amide cannabinoid-1 receptor inverse agonist with potential therapeutic applications for obesity treatment. []
  • Relevance: Though structurally dissimilar to N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, MK-0364 highlights the ongoing development of novel therapeutics for metabolic disorders and the importance of exploring diverse chemical structures and pharmacological targets in drug discovery. []

N-(4-Methylphenylsulfonyl)-N'-(4-chlorophenyl)urea (MPCU)

  • Compound Description: MPCU is a new agent with high therapeutic activity against human and rodent tumor models. It concentrates in mitochondria, potentially acting on this organelle. []
  • Relevance: Although structurally different from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, MPCU showcases the exploration of diarylsulfonylureas as potential anticancer agents and emphasizes the importance of investigating subcellular localization and mechanisms of action to understand drug efficacy and potential side effects. []

5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one and 5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione

  • Compound Description: These compounds demonstrate the influence of heteroatom substitution (oxygen vs. sulfur) on molecular conformation and intermolecular interactions in the solid state. [, ]
  • Relevance: Although structurally different from N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, they highlight the importance of understanding how subtle structural changes can impact molecular properties and solid-state behavior, which can be relevant for drug formulation and other applications. [, ]

4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125)

  • Compound Description: SCH 351125 is an orally bioavailable human CCR5 antagonist with potent antiviral activity against HIV-1, currently undergoing human clinical trials. []
  • Relevance: Although structurally dissimilar to N-(4-bromo-2-chlorophenyl)-N'-(4-methyl-2-pyridinyl)urea, SCH 351125 exemplifies the successful development of small-molecule inhibitors for therapeutic purposes, highlighting the potential of such compounds in treating infectious diseases like HIV/AIDS. []

Properties

Product Name

N-(4-BROMO-2-CHLOROPHENYL)-N'-(4-METHYL-2-PYRIDYL)UREA

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(4-methylpyridin-2-yl)urea

Molecular Formula

C13H11BrClN3O

Molecular Weight

340.60 g/mol

InChI

InChI=1S/C13H11BrClN3O/c1-8-4-5-16-12(6-8)18-13(19)17-11-3-2-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19)

InChI Key

ALGMWJWTYDUDRY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.